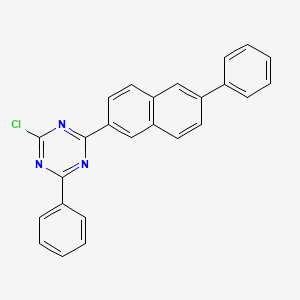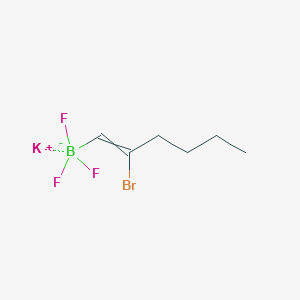![molecular formula C24H24N2O5 B12502558 Methyl 5-{[(3-methoxynaphthalen-2-yl)carbonyl]amino}-2-(morpholin-4-yl)benzoate](/img/structure/B12502558.png)
Methyl 5-{[(3-methoxynaphthalen-2-yl)carbonyl]amino}-2-(morpholin-4-yl)benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 5-(3-methoxynaphthalene-2-amido)-2-(morpholin-4-yl)benzoate: is a complex organic compound that features a naphthalene ring, a morpholine ring, and a benzoate ester
Métodos De Preparación
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with commercially available starting materials such as 3-methoxynaphthalene, 2-aminobenzoic acid, and morpholine.
Step 1: The first step involves the formation of the amide bond between 3-methoxynaphthalene-2-carboxylic acid and 2-aminobenzoic acid. This can be achieved using coupling reagents like N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane.
Step 2: The second step involves the esterification of the resulting amide with methanol in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid.
Step 3: The final step involves the introduction of the morpholine ring through a nucleophilic substitution reaction. This can be achieved by reacting the ester with morpholine in the presence of a base such as potassium carbonate.
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be necessary to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group on the naphthalene ring, leading to the formation of a hydroxyl group.
Reduction: Reduction reactions can target the amide bond, potentially converting it to an amine.
Substitution: The ester group can undergo nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines, thiols, or alcohols in the presence of a base like sodium hydride (NaH).
Major Products:
Oxidation: Formation of hydroxylated derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted esters.
Aplicaciones Científicas De Investigación
Chemistry:
- Used as a building block in organic synthesis for the preparation of more complex molecules.
- Employed in the study of reaction mechanisms and kinetics.
Biology:
- Potential applications in the development of bioactive molecules and pharmaceuticals.
- Studied for its interactions with biological macromolecules such as proteins and nucleic acids.
Medicine:
- Investigated for its potential therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities.
Industry:
- Utilized in the development of advanced materials, such as polymers and coatings.
- Employed in the synthesis of specialty chemicals and intermediates.
Mecanismo De Acción
The mechanism of action of methyl 5-(3-methoxynaphthalene-2-amido)-2-(morpholin-4-yl)benzoate depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or ion channels. The compound’s structure allows it to form hydrogen bonds, hydrophobic interactions, and π-π stacking with its targets, influencing biological pathways and cellular processes.
Comparación Con Compuestos Similares
- Methyl 5-(3-hydroxynaphthalene-2-amido)-2-(morpholin-4-yl)benzoate
- Methyl 5-(3-methoxynaphthalene-2-amido)-2-(piperidin-4-yl)benzoate
- Methyl 5-(3-methoxynaphthalene-2-amido)-2-(pyrrolidin-4-yl)benzoate
Uniqueness:
- The presence of the methoxy group on the naphthalene ring provides unique electronic and steric properties, influencing the compound’s reactivity and interactions.
- The morpholine ring offers distinct solubility and stability characteristics compared to other similar compounds with different heterocyclic rings.
Propiedades
Fórmula molecular |
C24H24N2O5 |
|---|---|
Peso molecular |
420.5 g/mol |
Nombre IUPAC |
methyl 5-[(3-methoxynaphthalene-2-carbonyl)amino]-2-morpholin-4-ylbenzoate |
InChI |
InChI=1S/C24H24N2O5/c1-29-22-14-17-6-4-3-5-16(17)13-20(22)23(27)25-18-7-8-21(19(15-18)24(28)30-2)26-9-11-31-12-10-26/h3-8,13-15H,9-12H2,1-2H3,(H,25,27) |
Clave InChI |
GDSXTONHFNDVHJ-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC2=CC=CC=C2C=C1C(=O)NC3=CC(=C(C=C3)N4CCOCC4)C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[N-(4-methoxyphenyl)-4-fluorobenzenesulfonamido]-N-{2-[(4-methylphenyl)sulfanyl]ethyl}acetamide](/img/structure/B12502478.png)
![phenyl(4-{3-[2-(trifluoromethyl)-10H-phenothiazin-10-yl]propyl}piperazin-1-yl)methanone](/img/structure/B12502486.png)
![N-(3-chlorophenyl)-N-methyl-2-[(6-methyl-4-oxo-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B12502504.png)
![N-[1-(3-fluoropropyl)azetidin-3-yl]-6-[8-methyl-7-(2,2,2-trifluoroethyl)-3,6,8,9-tetrahydropyrazolo[4,3-f]isoquinolin-6-yl]pyridin-3-amine](/img/structure/B12502505.png)
![N-hydroxy-3'-methyl-2a',3',4',5'-tetrahydro-2'H,4H-spiro[cyclohexane-1,1'-cyclopenta[ij][1,3]dioxolo[4,5-g]isoquinolin]-4-imine](/img/structure/B12502507.png)
![2-{[3-(butan-2-yl)-6-methyl-4-oxo-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(4-fluorophenyl)acetamide](/img/structure/B12502508.png)

![4-(4-{3,8-Diazabicyclo[3.2.1]octan-3-yl}-8-fluoro-2-[(2-fluoro-hexahydropyrrolizin-7a-yl)methoxy]pyrido[4,3-d]pyrimidin-7-yl)-5-ethynyl-6-fluoronaphthalen-2-ol](/img/structure/B12502523.png)

![N-{[4-ethyl-5-({2-[(3-methylphenyl)amino]-2-oxoethyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}furan-2-carboxamide](/img/structure/B12502532.png)
![4-hydroxy-5-(2-hydroxyphenyl)-2-(prop-2-en-1-ylsulfanyl)-5,8-dihydropyrido[2,3-d]pyrimidin-7(6H)-one](/img/structure/B12502540.png)
![N~2~-(3,4-dimethylphenyl)-N-{4-[(2,5-dimethylphenyl)sulfamoyl]phenyl}-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B12502550.png)
![2-[(2-Fluorophenyl)methyl]pyrrolidine-2-carboxylic acid hydrochloride](/img/structure/B12502554.png)

